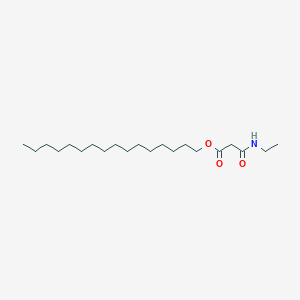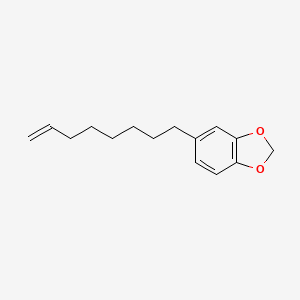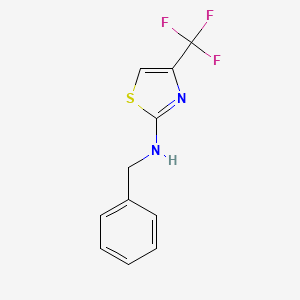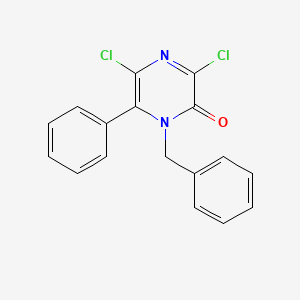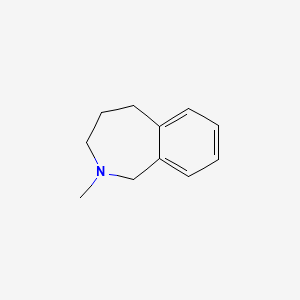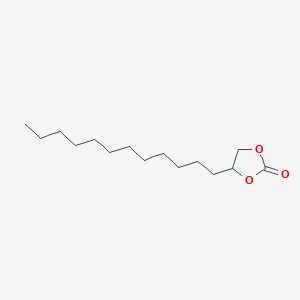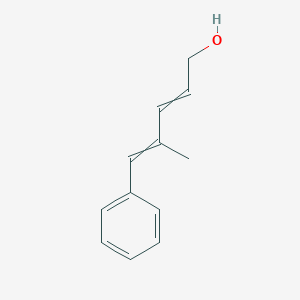
4-Methyl-5-phenylpenta-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-phenylpenta-2,4-dien-1-ol is an organic compound with the molecular formula C12H14O. It is characterized by a conjugated diene system and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenylpenta-2,4-dien-1-ol typically involves the aldol condensation of cinnamaldehyde and valeraldehyde in methanol in the presence of sodium hydroxide (NaOH). This reaction yields 2-n-propyl-5-phenylpentan-2,4-dienal, which is subsequently hydrogenated over a Raney-Nickel catalyst to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-phenylpenta-2,4-dienal.
Reduction: Formation of 4-Methyl-5-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Methyl-5-phenylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-phenylpenta-2,4-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated diene system can participate in electron transfer reactions. These interactions can affect cellular pathways and biochemical processes, although detailed studies on specific mechanisms are limited .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylhexa-2,4-dien-1-ol: Similar structure but lacks the phenyl group.
4-Isopropyl-5-methylhexa-2,4-dien-1-ol: Contains an isopropyl group instead of a phenyl group.
Uniqueness
4-Methyl-5-phenylpenta-2,4-dien-1-ol is unique due to its combination of a phenyl group and a conjugated diene system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
148601-11-0 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-methyl-5-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C12H14O/c1-11(6-5-9-13)10-12-7-3-2-4-8-12/h2-8,10,13H,9H2,1H3 |
Clave InChI |
CDTFCONWMIQNCH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


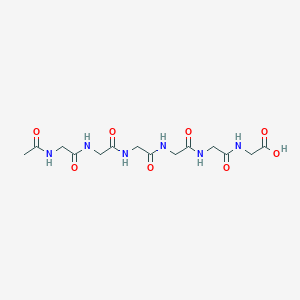

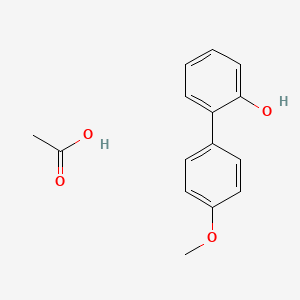

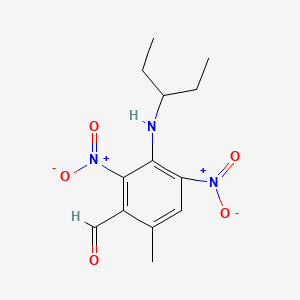
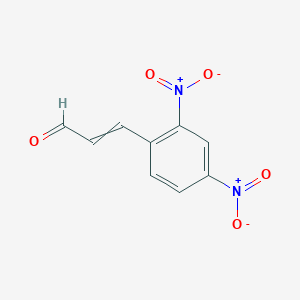
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
